(S)-2,4-Diaminobutanoic acid (L-DAB), a non-proteinogenic diamino acid, serves as a versatile building block in synthetic chemistry, particularly for constructing peptides and peptidomimetics with unique structural or functional properties.[1] Its structure, featuring amino groups at both the alpha and gamma positions, allows for the introduction of additional positive charges or conformational constraints compared to standard amino acids.[1] The hydrobromide salt form is a common and practical choice for procurement, offering a stable, crystalline solid that is often preferred for handling and weighing accuracy in sensitive synthetic protocols over the potentially more hygroscopic free base.[2]
Substituting (S)-2,4-Diaminobutanoic acid hydrobromide with its free base, the (R)-enantiomer, the racemate, or even the dihydrochloride salt can lead to significant failures in synthesis and biological applications. The stereochemistry is paramount, as the biological activity of peptides and small molecules derived from DAB is often strictly dependent on the (S)-configuration.[1][3] For example, the (S)-isomer is significantly more potent as a GABA uptake inhibitor than the (R)-isomer.[1] Furthermore, the choice of salt directly impacts solubility, pH of the reaction media, and compatibility with coupling reagents in solid-phase peptide synthesis (SPPS). Using an incorrect salt form like the dihydrochloride can alter reaction kinetics and require different neutralization protocols compared to the monohydrobromide, complicating process scale-up and reproducibility.[4][5]
(S)-2,4-Diaminobutanoic acid (L-DAB) is a direct, shorter-chain homolog of L-lysine, making it a critical precursor for synthesizing conformationally constrained or functionally altered peptides.[6][7] The side chain of DAB contains two carbons between the alpha-carbon and the terminal amino group, compared to four carbons in lysine. This defined structural difference is used to systematically probe the impact of side-chain length on peptide stability and activity. For example, substituting lysine with DAB in the antimicrobial peptide melittin was shown to improve activity against E. coli, demonstrating a direct structure-activity relationship tied to the shorter side chain.[7]
| Evidence Dimension | Side-chain length (Number of CH2 groups) |
| Target Compound Data | 2 (as L-DAB) |
| Comparator Or Baseline | L-Lysine: 4; L-Ornithine: 3; L-2,3-Diaminopropionic acid (Dap): 1 |
| Quantified Difference | 50% shorter side-chain than L-lysine |
| Conditions | Structural comparison of amino acid building blocks for peptide synthesis. |
This allows researchers to precisely control peptide backbone conformation and proteolytic stability, a key variable not achievable with standard lysine.
The absolute stereochemistry of DAB is critical for its recognition by enzymes in non-ribosomal peptide synthesis (NRPS). In the biosynthesis of sulfazecin, the adenylation domain A3 of the SulM enzyme selectively activates L-DAB (the S-enantiomer).[8] This enzyme shows a strong preference for the (S)-enantiomer and exhibits only marginal activation of diastereomers, and no activation of L-serine. This high stereoselectivity demonstrates that for any application involving enzymatic or cellular systems, using the racemic or (R)-form would result in drastically lower or zero incorporation and activity.
| Evidence Dimension | Enzymatic Activation |
| Target Compound Data | (S)-2,4-Diaminobutanoic acid (L-DAB): Strong substrate activation by SulM A3 domain |
| Comparator Or Baseline | (R)-2,4-Diaminobutanoic acid (D-DAB) and other diastereomers: Marginal to no activation |
| Quantified Difference | Qualitatively described as a 'strong preference' for the L-isomer. |
| Conditions | In vitro enzymatic assay with the adenylation domain (A3) from the sulfazecin biosynthetic pathway. |
For researchers in biosynthesis or biocatalysis, procuring the enantiopure (S)-form is non-negotiable to ensure substrate compatibility and achieve desired product yields.
Amino acids in their free base (zwitterionic) form can exhibit poor solubility in organic solvents commonly used for peptide synthesis and may be hygroscopic, leading to handling difficulties and inaccurate measurements. Salt forms like the hydrobromide or hydrochloride are typically crystalline, free-flowing solids with improved stability and solubility profiles.[5] While direct quantitative comparisons of hygroscopicity are not readily available in primary literature, the widespread commercial supply of L-DAB as a hydrobromide or dihydrochloride salt, rather than the free base, is strong market evidence for its superior handling characteristics in routine laboratory and process chemistry workflows.[9][10][11] The monohydrobromide is often preferred over the dihydrochloride in protocols where avoiding excess acid equivalents is beneficial for subsequent reaction steps, such as in situ neutralization procedures.[12]
| Evidence Dimension | Physical Form & Handling |
| Target Compound Data | Crystalline, free-flowing solid |
| Comparator Or Baseline | Free base (zwitterion): Potentially hygroscopic, lower organic solvent solubility |
| Quantified Difference | Not quantitatively specified in sources, but inferred from standard practices in chemical synthesis. |
| Conditions | Standard laboratory and process scale chemical synthesis. |
Procuring the hydrobromide salt simplifies weighing, improves storage stability, and ensures more consistent solubility in synthetic media, reducing batch-to-batch variability.
This compound is the right choice for synthesizing AMPs where natural lysine residues are hotspots for enzymatic degradation. By replacing lysine with the shorter-chain (S)-DAB, researchers can create peptides with enhanced stability while systematically modulating their antimicrobial activity and toxicity profile, as demonstrated with melittin analogs.[9][10]
As a direct, shorter-chain homolog of lysine, (S)-DAB is ideal for creating cyclic or stapled peptides. The reduced side-chain length alters the backbone geometry upon cyclization, providing access to conformations not achievable with lysine or ornithine, which is critical for optimizing binding affinity in drug discovery.[9]
Given the high stereospecificity required by enzymes like NRPS adenylation domains, enantiopure (S)-DAB hydrobromide is the required reagent for studies aimed at elucidating or engineering biosynthetic pathways. Using this specific isomer is essential for confirming substrate recognition and achieving successful chemoenzymatic synthesis.[13]